Tolcapone Sulfate
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Overview
Description
Tolcapone Sulfate is a medication primarily used in the treatment of Parkinson’s disease. It is a selective, potent, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). By inhibiting COMT, this compound increases the levels of levodopa in the brain, thereby enhancing its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolcapone Sulfate can be synthesized through various methods. One notable method involves the reaction of 2-methoxy anisole with 4-methyl benzoyl chloride in the presence of aluminum chloride to form 4-hydroxy-3-methoxy-4-methyl benzophenone. This intermediate is then nitrated using melamine nitrate to yield the corresponding nitro benzophenone. Finally, demethylation using 48% hydrobromic acid in acetic acid produces pure Tolcapone .
Industrial Production Methods
Industrial production of this compound often involves a one-pot process to enhance efficiency and reduce costs. This method integrates multiple reaction steps into a single process, minimizing the need for intermediate purification and reducing the overall production time .
Chemical Reactions Analysis
Types of Reactions
Tolcapone Sulfate undergoes several types of chemical reactions, including:
Oxidation: Tolcapone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the nitro group present in Tolcapone.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various hydroxylated, methylated, and demethylated derivatives of Tolcapone .
Scientific Research Applications
Tolcapone Sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study COMT inhibition and related enzymatic processes.
Biology: Investigated for its effects on neurotransmitter levels and brain function.
Medicine: Primarily used in the treatment of Parkinson’s disease to enhance the efficacy of levodopa therapy.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Tolcapone Sulfate exerts its effects by inhibiting the enzyme catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of levodopa, a precursor to dopamine, thereby increasing its availability in the brain. The increased levels of dopamine help alleviate the motor symptoms associated with Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease. It has a shorter half-life and is less potent compared to Tolcapone.
Opicapone: A newer COMT inhibitor with a longer duration of action and a more favorable safety profile.
Uniqueness of Tolcapone Sulfate
This compound is unique due to its ability to cross the blood-brain barrier and inhibit COMT both peripherally and centrally. This dual action makes it more effective in increasing brain dopamine levels compared to other COMT inhibitors .
Properties
Molecular Formula |
C14H11NO8S |
---|---|
Molecular Weight |
353.31 g/mol |
IUPAC Name |
[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H11NO8S/c1-8-2-4-9(5-3-8)13(16)10-6-11(15(18)19)14(17)12(7-10)23-24(20,21)22/h2-7,17H,1H3,(H,20,21,22) |
InChI Key |
HUWFZTJFROTQFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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